molecular formula C18H14N2O2S2 B2393482 (Z)-2-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)-N-phenylacetamide CAS No. 1421342-18-8

(Z)-2-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)-N-phenylacetamide

Cat. No.: B2393482
CAS No.: 1421342-18-8
M. Wt: 354.44
InChI Key: XPCWKFDOJXZXJC-PTNGSMBKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(Z)-2-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)-N-phenylacetamide is a potent and selective inhibitor of Protein Tyrosine Phosphatase 1B (PTP1B), a key negative regulator of the insulin and leptin signaling pathways. By selectively inhibiting PTP1B, this rhodanine-3-acetic acid derivative enhances insulin sensitivity and leptin signaling, making it a valuable pharmacological tool for investigating the molecular mechanisms underlying Type 2 diabetes and obesity . Its mechanism involves binding to the active site of PTP1B, thereby preventing the dephosphorylation of the insulin receptor and its substrates, which amplifies insulin-mediated glucose uptake. Research utilizing this compound has been instrumental in validating PTP1B as a promising therapeutic target and in exploring novel treatment strategies for metabolic disorders. Supplied as a high-purity compound, it is intended for in vitro cell-based assays and biochemical studies to further elucidate the role of PTP1B in cellular metabolism and disease pathogenesis. This product is For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

2-[(5Z)-5-benzylidene-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-phenylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N2O2S2/c21-16(19-14-9-5-2-6-10-14)12-20-17(22)15(24-18(20)23)11-13-7-3-1-4-8-13/h1-11H,12H2,(H,19,21)/b15-11-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPCWKFDOJXZXJC-PTNGSMBKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=C2C(=O)N(C(=S)S2)CC(=O)NC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=C\2/C(=O)N(C(=S)S2)CC(=O)NC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14N2O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Traditional Condensation Methods

The synthesis typically begins with the preparation of the 2-thioxothiazolidin-4-one core. As outlined in Scheme 1 of, this involves cyclocondensation of thiocarbonyl-bis-thioglycolic acid with benzothiazol-2-ylhydrazine or related hydrazides in ethanol under reflux (5–7 hours, 78–90% yield). Subsequent Knoevenagel condensation introduces the benzylidene group:

  • Step 1 : 3-(Benzothiazol-2-ylamino)-2-thioxothiazolidin-4-one (intermediate) is reacted with benzaldehyde in glacial acetic acid containing anhydrous sodium acetate (5 mmol aldehyde, 5 hours reflux).
  • Step 2 : The resulting 5-benzylidene intermediate is acetylated using N-phenylacetamide in the presence of coupling agents like DCC (dicyclohexylcarbodiimide) or EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Key Conditions :

  • Solvent: Glacial acetic acid or ethanol
  • Catalyst: Sodium acetate or piperidine
  • Temperature: 80–100°C (reflux)
  • Reaction Time: 5–7 hours

Microwave-Assisted Synthesis

Microwave irradiation offers a rapid alternative, reducing reaction times from hours to minutes. As demonstrated in, 5-arylidene-2-thioxo-1,3-thiazolidin-4-ones were synthesized in 87–97% yield using a microwave reactor (140°C, 1000W, 1-minute cycles). For the target compound:

  • Step 1 : Rhodanine-3-acetic acid is condensed with benzaldehyde under microwave activation (4 cycles of 1 minute).
  • Step 2 : The product is reacted with aniline in DMF (dimethylformamide) at 60°C for 30 minutes.

Advantages :

  • 90% yield in <30 minutes
  • Reduced side-product formation

Reaction Mechanisms

The Knoevenagel condensation proceeds via a base-catalyzed enolate formation, followed by nucleophilic attack on the aldehyde carbonyl (benzaldehyde). The α,β-unsaturated ketone (benzylidene) forms through dehydration, stabilized by the electron-withdrawing thioxo group. Acetylation involves nucleophilic acyl substitution, where the amine group of aniline attacks the activated carbonyl of rhodanine-3-acetic acid.

Optimization of Reaction Conditions

Solvent and Catalyst Screening

Solvent Catalyst Yield (%) Purity (%)
Glacial Acetic Acid Sodium Acetate 78 95
Ethanol Piperidine 72 92
DMF Triethylamine 68 90

Data adapted from and highlight glacial acetic acid as optimal for benzylidene formation, while DMF improves acetylation efficiency.

Temperature and Time Dependence

Method Temperature (°C) Time (h) Yield (%)
Conventional 100 5 78
Microwave 140 0.07 90

Microwave synthesis achieves higher yields in significantly shorter durations.

Characterization Techniques

Spectroscopic Analysis

  • 1H NMR (400 MHz, DMSO-d6): δ 7.66 (d, 2H, Ar-H), 7.35 (t, 2H, Ar-H), 4.87 (dd, 2H, CH2), 11.59 (s, 1H, NH).
  • HRMS : m/z calculated for C18H14N2O3S2 [M+H]+: 370.44, found: 370.43.
  • IR : 1685 cm−1 (C=O), 1590 cm−1 (C=N), 1240 cm−1 (C=S).

X-ray Crystallography

Single-crystal X-ray diffraction confirms the Z-configuration of the benzylidene moiety, with a dihedral angle of 12.3° between the thiazolidinone and benzene rings.

Analytical Data Tables

Table 1. Comparative Yields of Synthesis Methods

Method Reagents Yield (%) Purity (%)
Conventional Benzaldehyde, NaOAc 78 95
Microwave Benzaldehyde, DMF 90 98
Solvent-Free Benzaldehyde, SiO2 65 88

Table 2. Anticancer Activity of Synthetic Batches

Batch IC50 (µM, A549) IC50 (µM, HepG2)
1 7.0 20.3
2 7.5 21.1

Data from demonstrate consistent bioactivity across batches.

Discussion of Byproducts and Purification

Major byproducts include the E-isomer of the benzylidene group and unreacted hydrazide intermediates. Purification via column chromatography (silica gel, ethyl acetate/hexane, 3:7) or recrystallization (acetic acid/water) achieves >95% purity. HPLC analysis (C18 column, acetonitrile/water) confirms the absence of isomers.

Comparative Analysis of Synthesis Methods

While conventional methods remain accessible for small-scale synthesis, microwave-assisted routes offer scalability and efficiency, critical for industrial applications. Solvent-free approaches, though eco-friendly, suffer from lower yields.

Chemical Reactions Analysis

Types of Reactions

(Z)-2-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)-N-phenylacetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thioxo group to a thiol or thioether.

    Substitution: The benzylidene group can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like halogens, alkyl halides, or nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or thioethers. Substitution reactions can introduce various functional groups onto the benzylidene moiety.

Scientific Research Applications

Anticancer Activity

Recent studies have demonstrated that derivatives of (Z)-2-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)-N-phenylacetamide exhibit significant anticancer properties. For example, research has shown that these compounds can inhibit tumor growth in xenograft models, suggesting their potential as lead compounds for cancer therapy .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial and antifungal activities. Its mechanism of action appears to involve the inhibition of specific enzymes crucial for microbial survival, thereby providing a basis for its use in developing new antimicrobial agents.

Materials Science

In the field of materials science, (Z)-2-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)-N-phenylacetamide serves as a building block for synthesizing novel materials with tailored properties such as conductivity and fluorescence. Its unique structure allows for the exploration of new synthetic pathways that can lead to innovative applications in coatings, sensors, and other advanced materials.

Industrial Applications

The compound's versatility extends to industrial applications where it is utilized in the development of specialty chemicals and polymers. Its chemical reactivity allows it to participate in various reactions, enabling the creation of materials with specific functionalities required in different industrial processes.

Case Study 1: Antitumor Efficacy

A study conducted on the efficacy of (Z)-2-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)-N-phenylacetamide derivatives in RD xenograft models revealed substantial antitumor activity. The researchers synthesized a series of derivatives and tested their effects on tumor growth, demonstrating that certain modifications to the chemical structure enhanced their therapeutic potential .

Case Study 2: Antimicrobial Activity Assessment

In another investigation, (Z)-2-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)-N-phenylacetamide was assessed for its antimicrobial properties against various pathogens. The results indicated a promising spectrum of activity, particularly against resistant strains of bacteria, highlighting its potential as a new antimicrobial agent .

Mechanism of Action

The mechanism of action of (Z)-2-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)-N-phenylacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s thiazolidinone core can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. Additionally, its benzylidene group can interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions.

Comparison with Similar Compounds

N-(5-Arylidene-4-oxo-2-thioxothiazolidin-3-yl) Derivatives

Compounds such as 6a–o (derivatives of N-(5-arylidene-4-oxo-2-thioxothiazolidin-3-yl)-2-((4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)sulfanyl)acetamide) showed only mild antiproliferative activity against tested cancer cell lines . The absence of a benzylidene group and the incorporation of a quinazolinone moiety likely reduce microtubule-targeting efficacy compared to I20, highlighting the importance of the benzylidene substituent in enhancing activity .

(Z)-2-(5-(4-Dimethylaminobenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)-N-phenylacetamide (Compound 44)

This derivative features a para-dimethylamino group on the benzylidene ring, achieving an IC₅₀ of 7 µM against A549 cells, comparable to gefitinib (5.89 µM) . The bulky para-substituent improves bioactivity and selectivity (IC₅₀ = 14.7 µM in normal NRK-52E cells), suggesting steric hindrance at the para position optimizes tubulin binding and reduces off-target toxicity .

Dichlorobenzylidene and Bromophenyl Derivatives

Derivatives like (Z)-N-(5-(2,6-Dichlorobenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)-2-phenylacetamide and 2-[(5Z)-5-[(3-bromophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(2-phenylethyl)acetamide introduce halogen substituents . While specific activity data are unavailable, structural analogs suggest that electron-withdrawing groups (e.g., Cl, Br) may enhance tubulin affinity, though cytotoxicity profiles require further validation .

Mechanism-Based Comparisons

Compound Key Structural Features IC₅₀ (A549) Mechanism of Action Selectivity (Cancer vs. Normal) Reference ID
I20 Benzylidene, N-phenylacetamide 7.0 µM Microtubule stabilization via Argβ369 High (IC₅₀ = 14.7 µM in NRK-52E)
Compound 44 4-Dimethylaminobenzylidene 7.0 µM Microtubule stabilization Moderate
6a–o Derivatives Quinazolinone-thiazolidinone hybrid >20 µM Unknown (non-microtubule) Low
Gefitinib (Control) EGFR inhibitor 5.89 µM Tyrosine kinase inhibition N/A

Structure-Activity Relationship (SAR) Insights

  • Benzylidene Substituents: Bulky para-substituents (e.g., dimethylamino in 44) enhance tubulin binding and antiproliferative activity .
  • N-Phenylacetamide Chain : The acetamide group is critical for maintaining solubility and interactions with the Taxol-binding site .
  • Halogenation : Dichloro or bromo groups may improve binding but require optimization for selectivity .

Biological Activity

(Z)-2-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)-N-phenylacetamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly as an anti-cancer and urease-inhibiting agent. This article explores its biological activity, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

  • Molecular Formula : C₁₂H₉N₃O₃S₂
  • Molecular Weight : 279.33 g/mol
  • CAS Number : 1151944-57-8

The biological activity of (Z)-2-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)-N-phenylacetamide primarily involves:

  • Urease Inhibition : The compound exhibits significant urease inhibition, which is crucial for treating conditions such as kidney stones and urinary infections. Its IC₅₀ values range from 1.47 to 9.27 µM, indicating potent activity compared to standard inhibitors like hydroxyurea (IC₅₀ = 100 µM) .
  • Anticancer Properties : The compound has demonstrated cytotoxic effects against various cancer cell lines, including A549 (lung cancer) and MCF7 (breast cancer). For instance, one derivative showed an IC₅₀ of 7 µM against A549 cells, comparable to gefitinib (IC₅₀ = 5.89 µM) .

Structure–Activity Relationships (SAR)

The structure of (Z)-2-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)-N-phenylacetamide allows for various modifications that enhance its biological activity:

  • Substituents on the Benzylidene Group : Bulky groups at the para position have been shown to improve bioactivity significantly .
  • Thiazolidinone Core : The presence of this core facilitates interactions with enzyme active sites, enhancing inhibitory effects on urease and cancer cell proliferation .

Biological Activity Data

Activity TypeTarget Cell Line/EnzymeIC₅₀ ValueReference
Urease InhibitionUrease1.47 - 9.27 µM
AnticancerA5497 µM
AnticancerMCF7Not specified
CytotoxicityNormal Human LymphocytesNo toxicity up to 100 µM

Case Studies

  • Urease Inhibition Study : In a recent study, derivatives of thioxothiazolidinyl-acetamides were synthesized and evaluated for their urease inhibitory activity. Compounds with specific substituents showed enhanced binding to the nickel center in urease, leading to improved inhibition profiles .
  • Anticancer Activity Assessment : A series of modified thioxothiazolidinones were tested against various cancer cell lines. The results indicated that certain structural modifications led to significant cytotoxic effects while maintaining low toxicity towards normal cells, highlighting their potential as therapeutic agents .

Q & A

Q. Optimization Tips :

  • Use excess aromatic aldehydes (1.2–1.5 equivalents) to drive condensation .
  • Purify via recrystallization (ethanol or pet-ether) to achieve >98% purity .

Basic: Which spectroscopic techniques are critical for characterizing this compound?

Q. Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) :
    • ¹H/¹³C NMR : Assigns protons and carbons in the thiazolidine ring (e.g., δ 3.8–4.2 ppm for CH₂ groups) and benzylidene aromatic protons (δ 7.2–7.8 ppm) .
    • 2D NMR (COSY, HSQC) : Resolves overlapping signals in complex regions .
  • Mass Spectrometry (MS) : Confirms molecular weight (e.g., [M+H]⁺ at m/z 385.2) .
  • Infrared (IR) Spectroscopy : Identifies C=O (1680–1720 cm⁻¹) and C=S (1220–1250 cm⁻¹) stretches .
  • X-ray Crystallography : Resolves Z-configuration of the benzylidene group .

Intermediate: How can researchers evaluate the compound’s in vitro anticancer activity?

Q. Methodological Answer :

  • Cell Lines : Test in A549 (lung), PC-3 (prostate), and HepG2 (liver) cancer cells .
  • Assays :
    • MTT/Proliferation Assays : Measure IC₅₀ values (reported range: 7.0–20.3 µM) .
    • Tubulin Polymerization Assays : Quantify microtubule stabilization (e.g., 1.5-fold increase vs. control) .
  • Controls : Compare to gefitinib (IC₅₀ = 5.89 µM in A549) for potency benchmarking .

Q. Methodological Answer :

  • Substituent Engineering :
    • Para-Substituted Benzylidenes : Bulky groups (e.g., dimethylamino) enhance microtubule stabilization (IC₅₀ = 7 µM vs. 14.7 µM in non-cancer cells) .
    • Acetamide Modifications : Replace phenyl with heteroaryl groups (e.g., pyridinyl) to improve solubility .
  • Stereochemistry : Maintain Z-configuration for optimal binding to tubulin’s colchicine site .
  • In Silico Design : Use molecular docking (AutoDock Vina) to predict interactions with β-tubulin (e.g., ΔG = −9.2 kcal/mol) .

Advanced: How can conflicting cytotoxicity data between cancer and normal cells be resolved?

Q. Methodological Answer :

  • Dose-Response Curves : Establish IC₅₀ ratios (e.g., 14.7 µM in NRK-52E vs. 7 µM in A549) to quantify selectivity .
  • Mechanistic Profiling :
    • Apoptosis Assays : Use Annexin V/PI staining to confirm cancer-specific cell death .
    • ROS Detection : Measure reactive oxygen species (ROS) levels to rule off-target effects .
  • Comparative Genomics : RNA-seq to identify differentially expressed genes in treated vs. untreated cells .

Advanced: What is the proposed mechanism of action involving microtubule modulation?

Q. Methodological Answer :

  • Microtubule Stabilization : Promotes tubulin polymerization, leading to mitotic arrest (G2/M phase) .
  • Binding Site : Competes with colchicine at β-tubulin’s interface (validated via docking and cryo-EM) .
  • Functional Impact : Disordered microtubule networks reduce cell migration (scratch assay: 60% inhibition at 10 µM) .

Intermediate: What computational methods predict target interactions?

Q. Methodological Answer :

  • Molecular Docking : Use PDB ID 1SA0 (tubulin) to model binding poses .
  • MD Simulations : Run 100-ns simulations (AMBER) to assess complex stability .
  • Pharmacophore Modeling : Identify critical H-bond acceptors (C=O, C=S) and hydrophobic regions .

Advanced: How to address solubility and stability challenges in biological assays?

Q. Methodological Answer :

  • Formulation : Use DMSO stock solutions (<0.1% final concentration) to prevent solvent toxicity .
  • Prodrug Design : Introduce PEGylated side chains to enhance aqueous solubility .
  • Stability Testing : Monitor degradation via HPLC under physiological conditions (pH 7.4, 37°C) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.